2-(1H-pyrrol-1-yl)benzonitrile
Overview
Description
2-(1H-pyrrol-1-yl)benzonitrile, also known as 2-(1H-pyrrol-1-yl)-benzene-1-carbonitrile, is an organic compound that is used in a variety of scientific and industrial applications. This compound is a colorless liquid that is soluble in water and has a boiling point of 200°C. It is a highly reactive compound and is used in a variety of synthetic processes.
Scientific Research Applications
Proteomics Research
2-(1H-pyrrol-1-yl)benzonitrile is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a specialty product for proteomics research applications due to its unique properties .
Medicinal Chemistry
The pyrrole moiety, which is part of the this compound structure, is a biologically active scaffold known for its diverse nature of activities. It’s used in the synthesis of compounds with various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial .
Antihyperglycemic Activity
In medicinal research, this compound derivatives have been studied for their potential antihyperglycemic activity. The unsubstituted phenyl ring at specific positions of the pyrrole has shown to lower elevated blood sugar levels .
Antibody Production Enhancement
This compound has been used to improve monoclonal antibody production in Chinese hamster ovary cell cultures. It’s an example of how small molecular modifications can have significant impacts on biotechnological processes .
Antitumor Agents
Pyrrole-containing analogs, such as this compound, are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases. These properties make them potential candidates for antitumor agents .
Synthesis of Bioactive Heterocycles
The pyrrole subunit is instrumental in the design and synthesis of bioactive heterocycles. These heterocycles are crucial in the development of new drugs and therapeutic agents, with this compound serving as a key intermediate in these syntheses .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(1H-pyrrol-1-yl)benzonitrile are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial growth and survival, making them attractive targets for antibacterial drugs .
Mode of Action
This compound interacts with its targets through a process known as molecular docking . This compound binds to the active sites of both the DHFR and Enoyl ACP Reductase enzymes, inhibiting their function . The inhibition of these enzymes disrupts essential biochemical processes in bacteria, leading to their death .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects multiple biochemical pathways. Enoyl ACP Reductase is involved in the fatty acid synthesis pathway, which is crucial for bacterial cell wall formation. On the other hand, DHFR is part of the folate pathway, which is necessary for the synthesis of nucleotides and certain amino acids . The disruption of these pathways hampers bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of essential biochemical processes in bacteria, leading to their death . By inhibiting the function of key enzymes, this compound prevents bacteria from synthesizing crucial components for their survival, such as fatty acids and nucleotides .
properties
IUPAC Name |
2-pyrrol-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTJXWVTLAHGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351702 | |
Record name | 2-(1H-pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33265-71-3 | |
Record name | 2-(1H-pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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